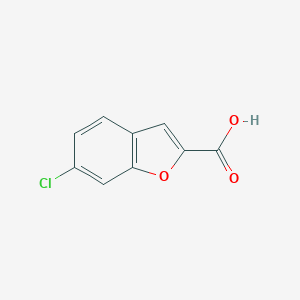

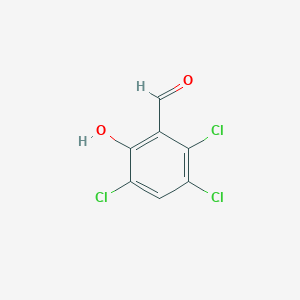

2,3,5-三氯-6-羟基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

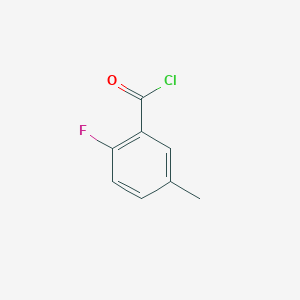

2,3,5-Trichloro-6-hydroxybenzaldehyde is a chlorinated benzaldehyde derivative with potential interest in various chemical synthesis processes. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of related chlorinated benzaldehydes and other substituted benzaldehydes, which can be useful in understanding the properties and potential reactions of 2,3,5-Trichloro-6-hydroxybenzaldehyde.

Synthesis Analysis

The synthesis of chlorinated benzaldehydes typically involves the introduction of chlorine atoms into the benzaldehyde framework. For example, the synthesis of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was achieved by reacting 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene . This suggests that similar strategies could be employed for synthesizing 2,3,5-Trichloro-6-hydroxybenzaldehyde, possibly starting from a hydroxybenzaldehyde precursor and introducing chlorine atoms through halogenation reactions.

Molecular Structure Analysis

The molecular structure of chlorinated benzaldehydes is characterized by the presence of chlorine atoms, which can significantly influence the electronic properties of the molecule. For instance, the X-ray analysis of the synthesized 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde confirmed its structure . The presence of chlorine atoms can affect the planarity of the benzaldehyde ring and the electron distribution, which in turn can influence the reactivity of the compound.

Chemical Reactions Analysis

Chlorinated benzaldehydes can participate in various chemical reactions due to the presence of both the aldehyde functional group and the electron-withdrawing chlorine atoms. For example, the synthesis of thiobenzaldehydes involved reactions with organometallic reagents, which could also be applicable to 2,3,5-Trichloro-6-hydroxybenzaldehyde, considering its structural similarity . The reactivity of the aldehyde group towards nucleophiles might be altered by the electron-withdrawing effect of the chlorine atoms, potentially leading to different reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzaldehydes are influenced by the substituents on the aromatic ring. The presence of chlorine atoms increases the compound's molecular weight and can affect its boiling point, melting point, and solubility . The spectroscopic studies of related compounds provide valuable information about the electronic environment of the aldehyde group and the overall molecular conformation . The NMR spectral study of chlorinated 3,4-dihydroxybenzaldehydes offers insights into the electronic effects of chlorine substituents on the chemical shifts of the hydrogen and carbon atoms in the aromatic ring .

科学研究应用

杂环合成

由Laroum等人(2019年)进行的研究突出了使用芳香醛、乙酰乙酸乙酯和氯化羟胺在K2CO3催化下合成4-芳基甲基亚氧杂唑-5(4H)-酮。这个过程强调了芳香醛在促进具有显著生物和药用性质的化合物生产中的重要性。该研究全面概述了利用这些醛作为合成各种杂环的中间体,展示了2,3,5-三氯-6-羟基苯甲醛在有机合成和化学转化中的巨大潜力Laroum et al., 2019。

环境修复

另一个重要的应用领域是环境科学,在这个领域,含酚羟基的化合物,类似于2,3,5-三氯-6-羟基苯甲醛,被研究其反应性和在修复过程中的潜力。例如,Haman等人(2015年)讨论了对羟基苯甲酸酯的行为,这些化合物与2,3,5-三氯-6-羟基苯甲醛具有功能上的相似性,在水生环境中。由于它们的酚结构,这些化合物可以与游离氯迅速反应,导致卤代副产物的形成。这些研究对于理解化合物的环境命运和转化以及制定减轻污染策略至关重要Haman et al., 2015。

催化氧化和聚合

此外,Tarabanko和Tarabanko(2017年)关于将木质素催化氧化为芳香醛的工作揭示了2,3,5-三氯-6-羟基苯甲醛在从可再生资源中生产有价值化学品方面的实用性。这篇综述讨论了将木质素转化为香草醛和丁香醛的过程趋势和发展前景,突出了利用芳香醛在绿色化学和可持续工业过程中的潜力Tarabanko & Tarabanko, 2017。

安全和危害

While specific safety and hazard information for 2,3,5-Trichloro-6-hydroxybenzaldehyde is not available, similar compounds advise against food, drug, pesticide, or biocidal product use . They also recommend wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

属性

IUPAC Name |

2,3,5-trichloro-6-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1-2,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRVYDUIKGEEDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336012 |

Source

|

| Record name | 2,3,5-trichloro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trichloro-6-hydroxybenzaldehyde | |

CAS RN |

23602-65-5 |

Source

|

| Record name | 2,3,5-trichloro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)